N-(4-Carbamoylphenyl)-6-cyclopropylpyrimidine-4-carboxamide
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Overview
Description
N-(4-Carbamoylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a cyclopropyl group and a carboxamide group, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Carbamoylphenyl)-6-cyclopropylpyrimidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
For industrial production, the synthesis process is optimized to enhance efficiency and scalability. This may involve the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards .
Chemical Reactions Analysis
Types of Reactions
N-(4-Carbamoylphenyl)-6-cyclopropylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
N-(4-Carbamoylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(4-Carbamoylphenyl)-6-cyclopropylpyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid derivatives: These compounds share structural similarities with N-(4-Carbamoylphenyl)-6-cyclopropylpyrimidine-4-carboxamide and are known for their biological activities.
Thienopyrimidinylamino-N-phenylbenzamide: This compound also exhibits significant biological activities and shares some structural features with this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the cyclopropyl group.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-6-cyclopropylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c16-14(20)10-3-5-11(6-4-10)19-15(21)13-7-12(9-1-2-9)17-8-18-13/h3-9H,1-2H2,(H2,16,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTASKOUGEPUEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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